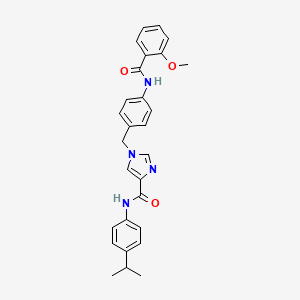

4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol has a molecular weight of 191.15 and its empirical formula is C8H8F3NO . It’s a solid substance .

Molecular Structure Analysis

The InChI code for 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is XIBJQYMKBQZQPP-UHFFFAOYSA-N . This can be used to generate the molecular structure.Physical And Chemical Properties Analysis

The physical form of 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol is solid . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Fluorescence Probes for Reactive Oxygen Species Detection

Research has shown the development of novel fluorescence probes, specifically 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals (⋅OH) and hypochlorite (−OCl). These probes are significant for studying the roles of hROS and −OCl in various biological and chemical applications, as they afford a strongly fluorescent compound, fluorescein, upon reaction with hROS and −OCl, providing a tool for visualizing −OCl generated in stimulated neutrophils (Setsukinai et al., 2003).

Photodecomposition of Chlorobenzoic Acids

Another study focused on the photodecomposition of chlorobenzoic acids under ultraviolet irradiation, leading to the replacement of chlorine by hydroxyl and hydrogen to produce corresponding hydroxybenzoic acids and benzoic acid itself. This reaction highlights the potential for environmental remediation, particularly in sunlight, where certain chlorobenzoic acids decompose rapidly, offering insights into the degradation processes of similar compounds in natural settings (Crosby & Leitis, 1969).

Synthesis of Hydroxyproline Derivatives

Research on the synthesis of hydroxyproline derivatives from derivatives of 2-amino-4-pentenoic acid (allylglycine) through efficient resolution using enzymes and subsequent chemical reactions has provided a pathway to four stereoisomers of hydroxyproline derivatives. This process, involving epoxidation and intramolecular cyclization, has implications for the synthesis of bioactive compounds and the development of new pharmaceuticals (Krishnamurthy et al., 2014).

Novel Amino Acid Synthesis for Pseudopeptide Synthesis

The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives as building blocks for pseudopeptide synthesis has been explored. This novel unnatural amino acid offers potential applications as a scaffold for combinatorial chemistry and the synthesis of peptidomimetics, illustrating the versatility and utility of benzoic acid derivatives in advancing synthetic chemistry and drug development (Pascal et al., 2000).

Perovskite Solar Cells Performance Improvement

A bifunctional conjugated organic molecule, 4-(aminomethyl)benzoic acid hydroiodide (AB), was designed and employed as an organic cation in organic–inorganic halide perovskite materials, leading to improvements in stability and power conversion efficiency of perovskite solar cells. This research demonstrates the role of benzoic acid derivatives in the development of more efficient and stable energy conversion technologies (Hu et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-(1-amino-2,2,2-trifluoroethyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNIOUZAQHFFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)

![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)

![3-[1-(4-Fluorosulfonyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B2699438.png)

![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)

![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride](/img/structure/B2699440.png)

![2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B2699443.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699445.png)